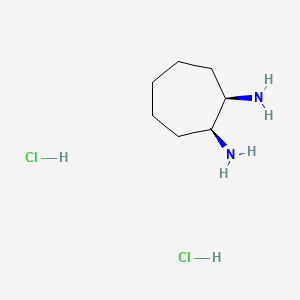

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride

Description

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride is a chiral cycloalkane-based diamine salt. Cycloheptane’s seven-membered ring introduces distinct conformational flexibility compared to smaller cycloalkanes, which may influence solubility, stability, and biological activity. Diamines like this are often used in asymmetric catalysis, pharmaceutical intermediates, or as ligands in coordination chemistry .

Propriétés

IUPAC Name |

(1R,2S)-cycloheptane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H/t6-,7+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOOFCPCSYHQAX-DTQHMAPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of cycloheptene derivatives in the presence of chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cycloheptane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cycloheptane derivatives, imines, amides, and secondary amines, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism of action of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key features of (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride with similar compounds:

Key Observations :

- Cycloheptane’s larger ring may enhance solubility in organic solvents compared to smaller cycloalkanes.

- Substituent Impact : Aromatic substituents (e.g., methoxyphenyl or naphthyl groups) increase molecular weight and steric bulk, which can enhance ligand-metal binding in catalytic applications .

Activité Biologique

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

- Molecular Formula : C₇H₁₈Cl₂N₂

- Molecular Weight : Approximately 187.11 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens. The diaminocycloalkane structure may contribute to its ability to disrupt microbial cell walls or interfere with metabolic processes.

- Potential Therapeutic Applications : The compound's structural similarity to known biologically active molecules suggests potential roles in treating conditions such as obesity and metabolic syndromes through mechanisms involving receptor antagonism .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Binding Interactions : The compound may interact with various receptors and enzymes due to its amine functional groups, influencing cellular signaling pathways.

- Molecular Recognition : It may play a role in molecular recognition processes involving organic ammonium ions and peptides, similar to other diamine compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of diamine compounds related to this compound:

- Antifungal Activity : A study demonstrated that cyclic diamines can inhibit fungal growth by disrupting cell wall synthesis. This suggests that this compound may possess similar antifungal properties .

- Neuroprotective Effects : Research has highlighted the potential of cyclic diamines as neuroprotective agents. Compounds with similar structures have been shown to inhibit neuronal nitric oxide synthase (nNOS), which could be leveraged for treating neurodegenerative diseases .

- Inflammatory Response Modulation : Some studies indicate that cyclic diamines can modulate inflammatory responses by acting on specific kinases involved in immune signaling pathways. This opens avenues for exploring this compound in inflammatory disease therapies .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.